molecular formula C9H7NO2 B021656 2,6-Dihydroxyquinoline CAS No. 19315-93-6

2,6-Dihydroxyquinoline

Cat. No. B021656
CAS RN: 19315-93-6
M. Wt: 161.16 g/mol
InChI Key: AQLYZDRHNHZHIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2,6-Dihydroxyquinoline often involves complex organic reactions aimed at introducing specific functional groups that enhance the compound's biological activity. For instance, the synthesis of trans-2,3-dihydroxy-6a,7,8,12b-tetrahydro-6H-chromeno[3,4-c]isoquinoline hydrochloride, an oxygen bioisostere of a potent dopamine D1-selective full agonist, showcases the intricate steps involved, including Suzuki coupling, isoquinoline formation, and reduction processes (Cueva et al., 2006). These syntheses underscore the compound's relevance in dopamine receptor agonism research.

Molecular Structure Analysis

The molecular structure of 2,6-Dihydroxyquinoline derivatives plays a crucial role in their biological activity and interaction with biological targets. Structural analyses through methods such as X-ray crystallography provide insights into the compound's conformation and potential binding mechanisms with receptors or enzymes. Research on structural analogs like 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-ones and 6,11-dihydro-5H-indolo[3,2-c]isoquinolin-5-ones offers a glimpse into the compound's structural flexibility and potential for chemical modification to enhance activity or specificity (Jagtap et al., 2005).

Chemical Reactions and Properties

2,6-Dihydroxyquinoline and its derivatives undergo various chemical reactions that modify their structure and, consequently, their chemical and biological properties. These reactions include but are not limited to halogenation, nitration, sulfonation, and alkylation, which can significantly alter the compound's reactivity and interaction with biological systems. The synthesis and evaluation of 2-(alkylamino)-5,6- and -6,7-dihydroxy-3,4-dihydroquinazolines as potential dopamine agonists illustrate the compound's versatility in chemical modification for targeted biological activities (Grosso et al., 1982).

Scientific Research Applications

  • Antimicrobial and Anticancer Applications : Novel 2,4-dihydroxyquinoline dyes have shown potential as antimicrobial, DNA protection, and anticancer drugs. They are effective against Gram-positive bacteria and cancer cell lines such as HeLa and PC3 (Şener et al., 2018).

  • Biosynthesis Research : 2,4-dihydroxyquinoline is a direct intermediate in the biosynthesis of skimmianine in Ruta graveolens, indicating its role in natural compound synthesis pathways (Cobet & Luckner, 1971).

  • Neuroprotection : DHQ demonstrates neuroprotective effects on cerebral ischemia/reperfusion in rats, mediated by inhibiting inflammation and apoptosis, and regulating antioxidant enzymes (Kryl'skii et al., 2021).

  • Pharmacological Studies : 6,7-Dihydroxytetrahydroisoquinoline, a pharmacologically active alkaloid, has been studied for its uptake and storage in peripheral sympathetic nerves of rats (Cohen et al., 1972).

  • Synthesis of Quinolines : 1,2-dihydroquinolines are prepared and isolated as intermediates in the synthesis of quinolines, showcasing their significance in chemical synthesis processes (Dauphinee & Forrest, 1978).

  • Antitumor Agents : New 2-PQ analogues have shown promising antitumor activity, with some surpassing doxorubicin in mouse models, suggesting their potential as clinical candidates for cancer treatment (Chou et al., 2010).

  • Antioxidant Studies : Ethoxyquin, a derivative of quinoline, has been examined for its antioxidative properties and its influence on the utilization of selenium in chicks (Combs, 1978).

  • Microbial Metabolism : The production of DHQ in Pseudomonas aeruginosa, a pathogenic bacterium, has been linked to the enzyme PqsD, highlighting its role in microbial metabolism (Zhang et al., 2008).

  • Malaria Therapy : 8-aminoquinoline therapy, related to quinoline compounds, offers insights for treating latent malaria, indicating the broader impact of quinoline derivatives in medical treatments (Baird, 2019).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Relevant Papers The relevant papers on 2,6-Dihydroxyquinoline discuss its synthesis, reactions, and applications . For instance, one paper discusses the synthetic approaches and applications of this class of compounds in the synthesis of related four-membered to seven-membered heterocycles .

properties

IUPAC Name

6-hydroxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-7-2-3-8-6(5-7)1-4-9(12)10-8/h1-5,11H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLYZDRHNHZHIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)N2)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70940989
Record name 6-Hydroxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70940989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dihydroxyquinoline

CAS RN

19315-93-6
Record name 6-Hydroxy-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19315-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(1H)-Quinolinone, 6-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019315936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70940989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dihydroxyquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
JN Smith, RT Williams - Biochemical Journal, 1955 - ncbi.nlm.nih.gov
… band, non-fluorescent; B,a band with a green fluorescence; C, a narrow band with a purple fluorescence; D, a band with a pale yellow fluorescence (probably 2:6-dihydroxyquinoline); …
Number of citations: 28 www.ncbi.nlm.nih.gov
DJ Grant, TR Al-Najjar - Microbios, 1976 - europepmc.org
From garden soil a bacterium was isolated which grew aerobically in mineral salts medium with quinoline as sole C source and NH4+ as N source. During growth with quinoline, 2-…
Number of citations: 88 europepmc.org
S Zhu, D Liu, L Fan, J Ni - Journal of hazardous materials, 2008 - Elsevier
A novel aerobic gram-positive bacterial strain capable of utilizing quinoline as sole source of carbon, nitrogen and energy was isolated from activated sludge of a coke plant wastewater …
Number of citations: 92 www.sciencedirect.com
JM Gulland, RA Peters - Biochemical Journal, 1929 - ncbi.nlm.nih.gov
… 2: 6-Dihydroxyquinoline was obtained by subliming small quantities of the acid (about 0-25 g.) in a test-tube over a free flame. Both substances had the properties recorded by Sahashi, …
Number of citations: 7 www.ncbi.nlm.nih.gov
CJ Bradish, WM Henderson, JB Brooksby - Biochemical Journal, 1954 - ncbi.nlm.nih.gov
… The glucuronide obtained by feeding carbostyril (2-quinolone) to rabbits has been proved to be 2-quinolonyl-6-glucosiduronic acid, since it yields 2:6-dihydroxyquinoline on hydrolysis. …
Number of citations: 35 www.ncbi.nlm.nih.gov
JN Smith, RT Williams - Biochemical Journal, 1954 - ncbi.nlm.nih.gov
… The glucuronide obtained by feeding carbostyril (2-quinolone) to rabbits has been proved to be 2-quinolonyl-6-glucosiduronic acid, since it yields 2:6-dihydroxyquinoline on hydrolysis. …
Number of citations: 15 www.ncbi.nlm.nih.gov
OP Shukla - Applied and environmental microbiology, 1986 - Am Soc Microbiol
A Pseudomonas sp. isolated from sewage by enrichment culture on quinoline metabolized this substrate by a novel pathway involving 8-hydroxycoumarin. During early growth of the …
Number of citations: 136 journals.asm.org
M Sun, T Wang - Journal of Forestry Research, 2011 - Springer
The extract from leaves of Rhododendron dauricum L. was extracted with 95% alcohol by common method for studying its insecticidal activities. The chemical components of the alcohol …
Number of citations: 4 link.springer.com
G Peron, S Dall'Acqua, S Sut - Fitoterapia, 2018 - Elsevier
An UPLC-HR-MS metabolomics approach was used to study the effects of a 49-days oral supplementation with Polygonum cuspidatum extract in healthy rats. Multivariate analysis …
Number of citations: 7 www.sciencedirect.com
Q Lin, W Jianlong - Bioresource technology, 2010 - Elsevier
A quinoline-degrading strain was isolated from activated sludge of the municipal wastewater treatment plant and identified as Pseudomonas putida on the basis of its partial 16S rRNA …
Number of citations: 92 www.sciencedirect.com

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